molecular formula C16H15NO5 B14731014 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione CAS No. 6344-87-2

1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione

Cat. No.: B14731014
CAS No.: 6344-87-2
M. Wt: 301.29 g/mol
InChI Key: PCZMRFDMCLFLQF-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione is an organic compound that features both phenolic and pyridinyl functional groups. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: 2-Hydroxy-4,6-dimethoxybenzaldehyde and 3-pyridinecarboxaldehyde.

    Condensation Reaction: These aldehydes can undergo a condensation reaction with a suitable diketone, such as acetylacetone, in the presence of a base like sodium hydroxide.

    Cyclization: The intermediate product may then undergo cyclization under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.

    Temperature Control: Precise control of reaction temperatures to favor desired products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of diols.

    Substitution: Formation of substituted phenols or pyridines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione: Lacks methoxy groups.

    1-(4,6-Dimethoxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione: Lacks hydroxyl group.

    1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione: Pyridine ring at a different position.

Uniqueness

1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

6344-87-2

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-pyridin-3-ylpropane-1,3-dione

InChI

InChI=1S/C16H15NO5/c1-21-11-6-13(19)16(15(7-11)22-2)14(20)8-12(18)10-4-3-5-17-9-10/h3-7,9,19H,8H2,1-2H3

InChI Key

PCZMRFDMCLFLQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CC(=O)C2=CN=CC=C2)O

Origin of Product

United States

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